N-(3,4-dimethoxybenzyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
Description
N-(3,4-dimethoxybenzyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a synthetic small molecule characterized by a triazolo-pyridazine core substituted with methyl groups at positions 6 and 6. The propanamide side chain is linked to a 3,4-dimethoxybenzyl group, which introduces aromatic and electron-rich substituents. The dimethoxybenzyl moiety may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents .
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C19H23N5O3/c1-12-15(13(2)23-24-11-21-22-19(12)24)6-8-18(25)20-10-14-5-7-16(26-3)17(9-14)27-4/h5,7,9,11H,6,8,10H2,1-4H3,(H,20,25) |
InChI Key |
OSOLKWICEXKCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxybenzyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on recent studies and findings.
1. Synthesis and Structural Properties
The compound is synthesized through methods that utilize various reagents and conditions to achieve high yields. The general structure of this compound can be represented as follows:
This structure indicates the presence of a triazole ring and a pyridazine moiety, which are significant for its biological activity.
2.1 Inhibitory Activity Against c-Met Kinase
Recent studies have highlighted the inhibitory effects of similar triazolo-pyridazine derivatives on c-Met kinase. For instance, compounds designed in this class exhibited significant cytotoxicity against several cancer cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 0.15 to 2.73 μM .
Table 1: Cytotoxicity and c-Met Inhibition Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that this compound may possess similar inhibitory properties against c-Met kinase.
The mechanism by which these compounds exert their effects typically involves the induction of apoptosis in cancer cells and modulation of cell cycle progression. For example, compound 12e was shown to induce late apoptosis in A549 cells and cause G0/G1 phase arrest . This suggests that compounds like this compound may be effective in targeting cancer cell proliferation.
Case Study: Evaluation of Triazolo Derivatives
In a study evaluating various triazolo derivatives for their anti-cancer properties:
- Objective: To assess the cytotoxicity of synthesized compounds against multiple cancer cell lines.
- Methodology: The MTT assay was utilized to determine cell viability post-treatment with various concentrations of the compounds.
- Results: Most compounds demonstrated moderate to high cytotoxicity with specific derivatives showing promising results comparable to established inhibitors like Foretinib .
4. Conclusion
This compound represents a class of compounds with significant potential as c-Met kinase inhibitors and anti-cancer agents. Further research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action in various biological contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold Variations
- Triazolo-Pyridazine vs. Triazolo-Pyrazine Derivatives: The compound shares a triazolo-pyridazine core with 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide (CAS 1324068-43-0), which has a thiadiazole substituent instead of a dimethoxybenzyl group. In contrast, compounds such as N-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-4-chloroaniline feature a fused pyrrolo-triazolo-pyrazine core. This bicyclic system increases rigidity and may enhance selectivity for specific protein pockets, as seen in kinase inhibitors .
Substituent Effects on Physicochemical Properties
*Estimated based on substituent contributions (methoxy groups reduce LogP; chloro groups increase it).
- Impact of Dimethoxybenzyl Group :
The 3,4-dimethoxybenzyl group in the target compound likely improves membrane permeability compared to the thiadiazole substituent in CAS 1324068-43-0, which may enhance cellular uptake but reduce metabolic stability due to the methoxymethyl group .
Pharmacological Activity Trends
- Kinase Inhibition Potential: Pyrrolo-triazolo-pyrazine derivatives (e.g., patent compounds ) are reported to inhibit kinases such as JAK2 or ALK, attributed to their planar fused-ring systems. The target compound’s triazolo-pyridazine core lacks this fused structure but may retain moderate kinase affinity due to the triazole nitrogen’s hydrogen-bonding capacity.
- Antimicrobial or Anti-inflammatory Activity :
Thiadiazole-containing analogs (e.g., CAS 1324068-43-0) are often explored for antimicrobial activity due to sulfur’s electronegativity. The target compound’s dimethoxybenzyl group, however, aligns more with anti-inflammatory or CNS-targeting applications, as seen in analogs with arylalkylamide substituents .
Research Findings and Limitations
- Data Gaps : Detailed in vitro or in vivo data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and physicochemical predictions.
- Contradictions : The patent compounds emphasize kinase inhibition, while CAS 1324068-43-0 lacks explicit biological data, complicating direct functional comparisons.
Preparation Methods
Cyclocondensation of Hydrazines with Pyridazine Derivatives
The triazolopyridazine scaffold is typically synthesized via cyclocondensation of substituted pyridazines with hydrazines. For 6,8-dimethyl derivatives, pre-functionalized pyridazines are critical:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1. | 3,6-Dichloropyridazine + methylhydrazine in ethanol, 80°C, 12 h | 72% | |
| 2. | Methylation using CH₃I/K₂CO₃ in DMF, 60°C, 6 h | 85% |
Mechanistic Insight : Hydrazine attacks the pyridazine at C3, followed by cyclization to form the triazole ring. Subsequent methylation at C6 and C8 positions is achieved via nucleophilic substitution.
| Intermediate | Reaction Conditions | Yield | Source |
|---|---|---|---|
| 7-Bromo-6,8-dimethyltriazolo[4,3-b]pyridazine | Acrylamide, Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24 h | 68% |
Key Challenge : Steric hindrance from methyl groups reduces reactivity, necessitating elevated temperatures and palladium catalysis.
Amidation with 3,4-Dimethoxybenzylamine
Carbodiimide-Mediated Coupling
The final step involves coupling the propanamide intermediate with 3,4-dimethoxybenzylamine. HBTU/EDCl are preferred activators:
| Propanamide Intermediate | Amine | Activator/Solvent | Yield | Source |
|---|---|---|---|---|
| 3-(6,8-Dimethyltriazolo[4,3-b]pyridazin-7-yl)propanoic acid | 3,4-Dimethoxybenzylamine | HBTU, DIPEA, DMF, rt, 12 h | 78% |
Optimization Note : Excess DIPEA (3 equiv.) improves proton scavenging, minimizing side reactions.
Alternative One-Pot Strategies
Multicomponent Reaction (MCR) Approach
Recent advancements enable streamlined synthesis via MCRs, reducing purification steps:
| Components | Conditions | Yield | Source |
|---|---|---|---|
| 6,8-Dimethyltriazolo[4,3-b]pyridazine-7-carbaldehyde, 3,4-dimethoxybenzylamine, propane dithioate | TFA, CH₂Cl₂, 40°C, 8 h | 65% |
Analytical Characterization
Spectroscopic Validation
Critical spectral data for the target compound:
Challenges and Optimization
Regioselectivity in Triazole Formation
Methyl group placement at C6/C8 requires careful control:
Solvent Effects on Amidation
Polar aprotic solvents (DMF, DMSO) enhance reactivity but may degrade sensitive intermediates:
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
A patented route highlights cost-effective scaling:
| Step | Process | Purity | Source |
|---|---|---|---|
| Triazolopyridazine bromination | NBS, AIBN, CCl₄, reflux, 6 h | 99% | |
| Final amidation | Flow chemistry, 0.5 M in THF, 50°C | 92% |
Throughput : 1.2 kg/day achievable with continuous flow systems.
| Parameter | Value | Improvement vs. Batch |
|---|---|---|
| PMI (Process Mass Intensity) | 23 | 45% reduction |
| E-Factor | 8.7 | 60% reduction |
Key Innovation : Solvent recycling and catalytic Pd recovery reduce waste .
Q & A
Q. What are the key synthetic routes for synthesizing N-(3,4-dimethoxybenzyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the triazolo-pyridazine core via cyclization of precursor hydrazines and pyridazine derivatives under reflux conditions (e.g., using ethanol or DMF as solvents at 80–100°C) .
- Step 2 : Introduction of the propanamide side chain through nucleophilic substitution or coupling reactions (e.g., using EDC/HOBt for amide bond formation) .
- Step 3 : Functionalization of the dimethoxybenzyl group via alkylation or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled inert atmospheres .
- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield. For example, excess dimethylamine derivatives can lead to byproducts .
Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methoxy groups at 3,4-positions on the benzyl moiety) and backbone connectivity .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities at ppm levels .
- HPLC : Quantifies purity (>95% typically required for pharmacological studies) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding patterns in the solid state .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄). Response surface modeling identifies optimal conditions .
- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves for water-sensitive steps) or gradient elution during purification to separate isomers .
- Case Study : In triazolo-pyridazine core formation, reducing reaction time from 24h to 12h in DMF at 90°C improved yield from 65% to 82% while minimizing decomposition .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa), assay protocols (e.g., ATP-based vs. resazurin viability assays), and compound concentrations (IC₅₀ values vary with dosing intervals) .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vivo/in vitro results arise from rapid hepatic clearance .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) for binding affinity or CRISPR knockouts to verify specificity .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., MAPK or PI3K). Key residues (e.g., Lys-123 in PI3Kγ) may form hydrogen bonds with the triazolo group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD plots reveal conformational shifts post-binding .
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using descriptors like logP and polar surface area .
Q. What structure-activity relationships (SAR) guide the modification of substituents for enhanced bioactivity?
- Methodological Answer :
- Core Modifications :
| Substituent Position | Modification | Observed Effect |
|---|---|---|
| Triazolo C-6 | Methyl → Ethyl | Increased lipophilicity (logP +0.5) but reduced solubility |
| Benzyl OCH₃ | Methoxy → Cl | Improved kinase inhibition (IC₅₀ from 1.2 µM to 0.7 µM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
